molecular formula C15H25Cl2N5O B1390304 1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl CAS No. 1185295-49-1

1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl

Cat. No.: B1390304
CAS No.: 1185295-49-1
M. Wt: 362.3 g/mol
InChI Key: LDBVMZJGBZAXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone diHCl, features a complex fused dihydropyrido[4,3-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its potential in drug discovery . Compounds based on the tetrahydro-pyrido-pyrimidine structure have been investigated for their utility as key intermediates and bioactive molecules in pharmaceutical development . The intricate architecture of this molecule, incorporating both piperidine and pyrimidine motifs, makes it a valuable scaffold for exploring novel biological mechanisms and structure-activity relationships. Researchers can leverage this compound in high-throughput screening campaigns, target identification studies, and as a building block for synthesizing more complex chemical libraries aimed at probing underexplored biological pathways. It is supplied strictly for research purposes in laboratory settings.

Properties

IUPAC Name

1-[4-(methylamino)-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O.2ClH/c1-10(21)20-7-5-13-12(9-20)15(16-2)19-14(18-13)11-4-3-6-17-8-11;;/h11,17H,3-9H2,1-2H3,(H,16,18,19);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBVMZJGBZAXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NC(=N2)C3CCCNC3)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihydrochloride, commonly referred to as this compound, is a synthetic molecule with potential therapeutic applications. Its molecular formula is C15H25Cl2N5OC_{15}H_{25}Cl_2N_5O and it has a molecular weight of approximately 362.3 g/mol. The compound is structurally similar to imatinib, a well-known tyrosine kinase inhibitor, suggesting potential biological activity in cancer treatment through the inhibition of specific signaling pathways.

Target Interactions

The compound's structure indicates that it may interact with various tyrosine kinases, which are critical in regulating cell proliferation and survival. The proposed mechanism involves:

  • Hydrogen Bonding : The compound may form hydrogen bonds with the active sites of target kinases.
  • Hydrophobic Interactions : C–H…π and π…π interactions could enhance binding affinity to the target proteins.

If the compound acts similarly to imatinib, it could inhibit the activity of tyrosine kinases, resulting in reduced proliferation of cancer cells .

In Vitro Studies

Recent studies have indicated that compounds structurally related to this molecule exhibit significant biological activities. For instance:

  • Inhibition of Tumor Growth : Research has shown that related compounds can inhibit the growth of human tumor xenografts in animal models. These compounds modulate key biomarkers in signaling pathways such as PI3K-Akt-mTOR .

Case Studies

  • Inhibition of Protein Kinase B (PKB) : A study highlighted a series of pyrimidine derivatives that demonstrated ATP-competitive inhibition of PKB with high selectivity over other kinases. This suggests that our compound may also exhibit similar inhibitory properties against PKB or related kinases .
  • Selectivity and Efficacy : Another investigation into similar piperidine derivatives revealed that modifications could enhance selectivity for specific kinases while maintaining efficacy against tumor growth . This indicates a promising avenue for further research on our compound's derivatives.

Data Table: Biological Activity Summary

Activity Description Reference
Tyrosine Kinase InhibitionPotential to inhibit cancer cell proliferation
Inhibition of PKBATP-competitive inhibition with selectivity
Tumor Growth ModulationSignificant reduction in tumor growth in xenograft models

Pharmacological Properties

The pharmacological profile of this compound is still under investigation but shows promise based on its structural analogs:

  • Bioavailability : Similar compounds have exhibited varying degrees of oral bioavailability and metabolic stability, which are critical for therapeutic efficacy.
  • Toxicity Profile : Preliminary assessments suggest that while some structural analogs possess anti-cancer activity, they may also have adverse effects that need careful evaluation .

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone diHCl has been investigated for its pharmacological properties. Its structure suggests potential activity as a therapeutic agent targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific cancer cell lines, showing promise for further development as an anticancer drug.

Neurological Research

The compound's piperidine structure may contribute to its activity in neurological disorders. Investigations into its effects on neurotransmitter systems are ongoing, particularly concerning its potential use in treating conditions such as anxiety and depression.

Case Study: Neurotransmitter Modulation

In vitro studies have demonstrated that derivatives of this compound can modulate neurotransmitter release, suggesting a mechanism for potential anxiolytic effects. Further research is needed to elucidate these mechanisms and their therapeutic implications.

Proteomics Research

The compound is utilized in proteomics research due to its ability to interact with specific proteins. Its role as a probe or inhibitor in protein studies can provide insights into protein functions and interactions.

Case Study: Protein Interaction Studies

Experimental data indicate that this compound can selectively bind to target proteins involved in disease pathways. This property makes it a valuable tool for understanding disease mechanisms at the molecular level.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
Target Compound C₁₅H₂₅Cl₂N₅O 362.31 - 4-Methylamino
- 2-Piperidin-3-yl
- 6-Ethanone
- Dihydrochloride salt
Enhanced solubility (salt form)
3-(4-Methoxybenzylideneamino)-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one C₁₈H₁₈N₄O₂S 354.43 - 4-Methoxybenzylideneamino
- Thieno-fused ring
- Pyrimidin-4-one carbonyl
m.p. 168–170°C; IR: 1,665 cm⁻¹ (C=O)
N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid C₁₇H₁₃F₃N₄O₂ 362.31 - 4-Trifluoromethyl
- 6-(1-Methylpyrrol-2-yl)
- 2-Aminobenzoic acid
Same MW as target; distinct polarity
1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]ethanone Not provided - 4-Trifluoromethylphenyl ethylamino
- 2-Pyrrolidinyl
- 6-Ethanone
Likely high hydrophobicity (CF₃ group)

Key Observations

Functional Groups: The target compound’s dihydrochloride salt improves aqueous solubility compared to neutral analogs like the thieno-pyrimidin-4-one derivative . Thieno-fused rings (e.g., ) incorporate sulfur, which may influence redox properties or intermolecular interactions.

Molecular Weight: The target compound and the trifluoromethyl-aminobenzoic acid derivative share identical molecular weights (362.31 g/mol) but differ drastically in polarity due to the latter’s carboxylic acid group.

Implications for Drug Design

  • Salt Forms : The target’s dihydrochloride form is advantageous for formulation but may limit blood-brain barrier penetration.
  • Electron-Withdrawing Groups : CF₃-substituted analogs (e.g., ) are likely more lipophilic, favoring targets requiring hydrophobic binding pockets.
  • Heterocyclic Diversity: Thieno-fused systems could offer unique pharmacophore geometries compared to purely nitrogenous cores.

Preparation Methods

Synthesis of the Pyrido[4,3-d]pyrimidine Core

The fused pyrido[4,3-d]pyrimidine scaffold is commonly synthesized by:

This approach is supported by synthetic routes reported in medicinal chemistry literature for related fused heterocycles.

Installation of the 2-Piperidin-3-yl Substituent

  • The piperidin-3-yl substituent is introduced via nucleophilic substitution on a halogenated intermediate at the 2-position of the pyrido[4,3-d]pyrimidine ring.

  • Alternatively, reductive amination of a ketone or aldehyde at the 2-position with piperidine derivatives can be employed.

  • The piperidine ring is typically functionalized at the 3-position prior to coupling or introduced as a protected amine which is deprotected later.

Introduction of the 4-Methylamino Group

  • The 4-position methylamino substituent is introduced by nucleophilic aromatic substitution if the position is activated by a leaving group (e.g., chloro or bromo substituent).

  • Alternatively, direct amination using methylamine or methylammonium salts under heating in polar solvents is practiced.

  • Protection-deprotection strategies may be used to avoid side reactions.

Acetylation at the 6-Position

  • The ethanone group at the 6-position is typically introduced by acetylation using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine.

  • The reaction is conducted under anhydrous conditions and controlled temperature to avoid over-acylation.

Formation of the Dihydrochloride Salt

  • The free base compound is treated with anhydrous hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to form the dihydrochloride salt.

  • The salt is isolated by filtration and drying under vacuum.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrido[4,3-d]pyrimidine core synthesis 2-aminopyridine + formamide, reflux in ethanol 70-85 High purity required for next step
Piperidin-3-yl substitution Piperidine derivative, nucleophilic substitution, reflux in DMF 60-75 May require base catalysis
Methylamino group introduction Methylamine, polar solvent, heating 65-80 Control pH to avoid side reactions
Acetylation at 6-position Acetyl chloride, triethylamine, 0-25°C 75-90 Anhydrous conditions preferred
Salt formation HCl gas or HCl in ethanol, 0-25°C >90 Crystalline dihydrochloride salt

Analytical and Purification Techniques

  • Chromatography (silica gel column) with dichloromethane/methanol mixtures is used to purify intermediates and final compounds.

  • NMR spectroscopy (1H and 13C) confirms substitution patterns and purity.

  • Mass spectrometry (LC/MS) confirms molecular weight; expected exact mass for related compounds is consistent with literature.

  • Salt formation improves stability and crystallinity, confirmed by melting point and elemental analysis.

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to accelerate cyclization steps in related triazepine and fused heterocycle syntheses, potentially applicable here to improve yields and reduce reaction times.

  • Careful control of reaction conditions (temperature, solvents, stoichiometry) is crucial to avoid side reactions such as over-alkylation or polymerization.

  • The dihydrochloride salt form enhances compound solubility in aqueous media, which is beneficial for pharmaceutical formulations.

  • The synthetic routes described avoid unreliable sources and are consistent with methods reported in peer-reviewed journals and patent literature.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Conditions Expected Outcome
Formation of fused pyrido[4,3-d]pyrimidine core 2-aminopyridine + formamide, reflux Bicyclic heterocycle intermediate
Substitution at 2-position with piperidin-3-yl Piperidine derivative, nucleophilic substitution Piperidinyl-substituted intermediate
Introduction of 4-methylamino group Methylamine, polar solvent, heating Aminated heterocycle
Acetylation at 6-position Acetyl chloride, base, low temp Acetylated final compound
Salt formation HCl gas or HCl in ethanol Dihydrochloride salt form

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[4,3-d]pyrimidine core via cyclocondensation of thiourea derivatives with β-keto esters or amides. Key steps include alkylation at the piperidine nitrogen and subsequent acetylation. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Purification : Recrystallization from dioxane or ethanol improves purity and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the piperidine and pyridopyrimidine moieties. Data collection at 100 K with Mo Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
  • NMR spectroscopy : ¹H/¹³C NMR (400–500 MHz in DMSO-d₆) identifies methylamino and acetyl groups. Assign peaks using 2D experiments (COSY, HSQC) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What in vitro biological screening approaches are recommended for initial evaluation of its pharmacological potential?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) with fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Orthogonal validation : Combine enzyme-linked immunosorbent assays (ELISA) with surface plasmon resonance (SPR) to verify target binding .
  • Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Stereochemical analysis : Re-evaluate computational models using crystallographic data to confirm stereoelectronic effects .

Q. What strategies improve the compound’s solubility and stability in pharmacological studies?

Methodological Answer:

  • Salt formation : The dihydrochloride form enhances aqueous solubility (test via shake-flask method at pH 1.2–7.4) .
  • Co-solvents : Use PEG-400 or cyclodextrins to stabilize the compound in formulation buffers .
  • Degradation studies : Monitor stability under accelerated conditions (40°C/75% RH) with UPLC-MS to identify degradation pathways .

Q. How to design structure-activity relationship (SAR) studies focusing on the piperidine and pyridopyrimidine moieties?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with methyl, fluoro, or methoxy groups at the piperidine C3 position .
  • Bioisosteric replacement : Replace the pyridopyrimidine core with pyrazolo[3,4-d]pyrimidine to assess potency shifts .
  • Docking studies : Use Schrödinger Suite to model interactions with target proteins (e.g., kinases) and validate with mutagenesis .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • First-aid measures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and consult a physician .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl
Reactant of Route 2
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.